molecular formula C14H29N B14415014 2,6-Di-tert-butyl-1-methylpiperidine CAS No. 85237-78-1

2,6-Di-tert-butyl-1-methylpiperidine

Katalognummer: B14415014
CAS-Nummer: 85237-78-1
Molekulargewicht: 211.39 g/mol
InChI-Schlüssel: GWIVMGASCWOOFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Di-tert-butyl-1-methylpiperidine is an organic compound with the molecular formula C14H29N. It is a derivative of piperidine, where two tert-butyl groups and one methyl group are attached to the nitrogen-containing six-membered ring. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which makes it a useful reagent in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Di-tert-butyl-1-methylpiperidine can be synthesized through the alkylation of piperidine. One common method involves the reaction of piperidine with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Di-tert-butyl-1-methylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Due to the steric hindrance, substitution reactions often occur at the less hindered positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium

Eigenschaften

CAS-Nummer

85237-78-1

Molekularformel

C14H29N

Molekulargewicht

211.39 g/mol

IUPAC-Name

2,6-ditert-butyl-1-methylpiperidine

InChI

InChI=1S/C14H29N/c1-13(2,3)11-9-8-10-12(15(11)7)14(4,5)6/h11-12H,8-10H2,1-7H3

InChI-Schlüssel

GWIVMGASCWOOFD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCCC(N1C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.